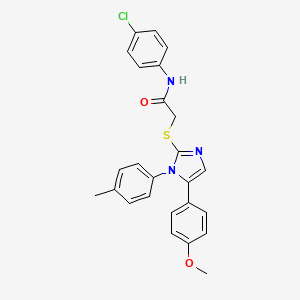

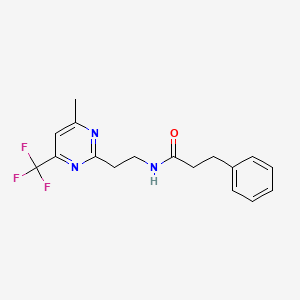

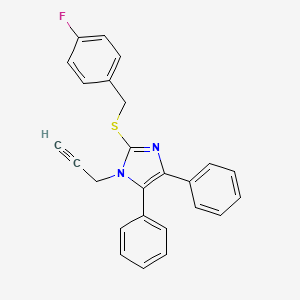

![molecular formula C15H18ClNO3 B2530729 3-羟基-1-[(2S)-1-羟基-3-苯基丙烷-2-基]-2-甲基吡啶-4-酮;盐酸盐 CAS No. 1335282-15-9](/img/structure/B2530729.png)

3-羟基-1-[(2S)-1-羟基-3-苯基丙烷-2-基]-2-甲基吡啶-4-酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride" is a complex organic molecule that appears to be related to a family of hydroxypyridinone derivatives. These compounds are known for their potential biological activities and are often studied for their antimicrobial and antiradical properties, as well as their ability to form hydrogen bonds which can influence molecular packing in crystals .

Synthesis Analysis

The synthesis of related hydroxypyridinone derivatives typically involves multi-component reactions, as seen in the synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives, which were synthesized through a reaction involving an aldehyde, an aniline or ammonium acetate, and 6-methyl-4-hydroxypyran-2-one in an ionic liquid . Similarly, 4-hydroxy-3-phenylpyridin-2(1H)-ones were synthesized by reacting ethyl β-aminocrotonates with dialkyl malonates or "magic malonates" . These methods suggest that the compound could potentially be synthesized through similar multi-component reactions, possibly involving a chiral starting material to introduce the (2S)-1-hydroxy-3-phenylpropan-2-yl moiety.

Molecular Structure Analysis

The molecular structure of hydroxypyridinone derivatives is often characterized by the presence of hydroxy groups that can participate in intramolecular and intermolecular hydrogen bonding, influencing the conformation and packing of molecules in crystals . The presence of a phenyl group and a pyridinone core is common, as seen in the structures of related compounds . The stereochemistry of the compound, indicated by the (2S) configuration, would also play a crucial role in its molecular structure and potential interactions.

Chemical Reactions Analysis

Hydroxypyridinone derivatives can undergo various chemical reactions, particularly those involving their hydroxy groups. These reactions can include the formation of salts with acids, as seen in the crystal structure determination of related compounds with o-arsanilic and perchloric acids . The hydroxy groups can also participate in hydrogen bonding, which is a key factor in the molecular association and crystal packing of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxypyridinone derivatives are influenced by their molecular structure. The presence of hydroxy groups and the ability to form hydrogen bonds contribute to their solubility and crystalline properties . The antimicrobial and antiradical activities of these compounds are significant, as demonstrated by the inhibitory effects on Mycobacterium tuberculosis and other pathogens . The synthesis in ionic liquids also suggests that these compounds can be produced in a more environmentally friendly manner, with the potential for recycling the reaction medium .

科学研究应用

互变异构和构象研究:一项研究探讨了芳基取代的 1-(2-羟苯基)-3-苯基丙烷-1,3-二酮的互变异构和构象,该化合物属于此类。这项研究提供了对固态和溶液中此类化合物的结构方面的见解 (Cunningham、Lowe 和 Threadgill,1989).

晶体结构分析:另一项研究重点关注相关化合物的晶体结构,提供了对其分子排列的更深入了解。此类结构分析在药物的开发和优化中至关重要 (Attia 等人,2014).

抗菌性能:对类似化合物的衍生物的研究揭示了有效的抗菌特性,特别是对厌氧菌。这表明在治疗此类细菌引起的感染中具有潜在的药物应用 (Dickens 等人,1991).

合成和在食品保鲜中的应用:与该化合物在结构上相关的新的羟基吡啶酮衍生物已被研究其作为虾防腐剂的潜力,展示了它们在食品技术中的作用。这些化合物表现出很强的酪氨酸酶抑制活性和抗氧化剂特性,使其在延长虾的保质期方面有效 (Dai 等人,2016).

药物前体的化学酶制备:该化合物还被研究为托莫西汀盐酸盐和氟西汀盐酸盐等抗抑郁药的潜在前体。该研究报道了使用猪胰腺脂肪酶化学酶制备相关化合物的 S-异构体,表明其在药物合成中的重要性 (Zhao 等人,2014).

安全和危害

属性

IUPAC Name |

3-hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3.ClH/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12;/h2-8,13,17,19H,9-10H2,1H3;1H/t13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFDKXLBMMEWNV-ZOWNYOTGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=CN1[C@@H](CC2=CC=CC=C2)CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)

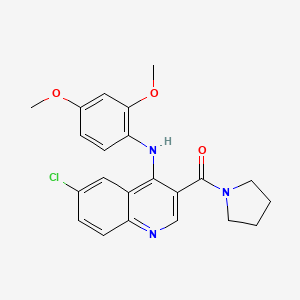

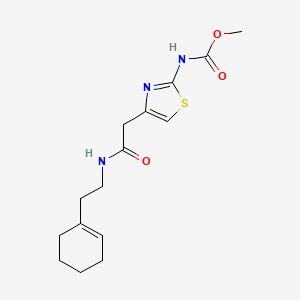

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)

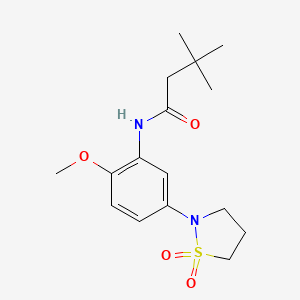

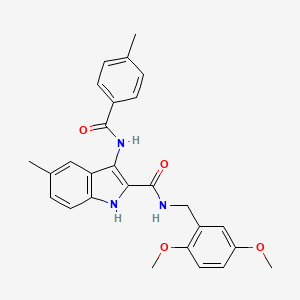

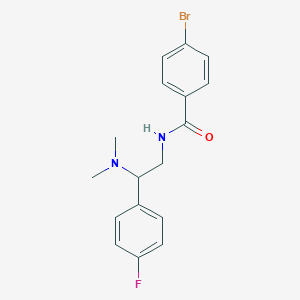

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)

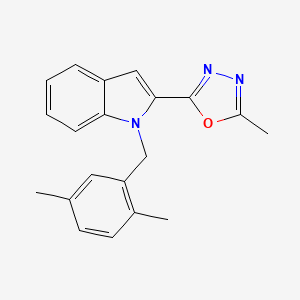

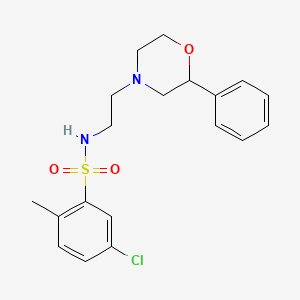

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)